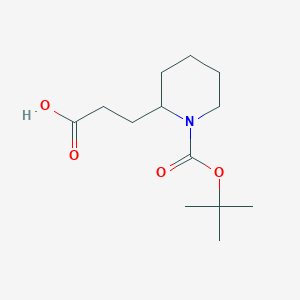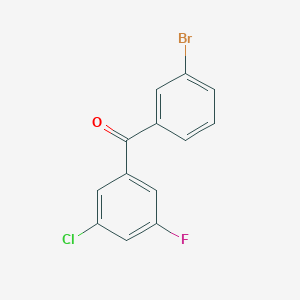
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H6ClF3O . It is used in various chemical reactions and has the ability to form a 1:2 complex with alpha-cyclodextrin .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone consists of a benzene ring substituted with a chloro group at the 4’ position and a 2,2,2-trifluoroacetophenone group at the 2’ position .
Chemical Reactions Analysis
While specific chemical reactions involving 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone are not detailed in the available resources, it is known that similar compounds like 2,2,2-Trifluoroacetophenone can undergo asymmetric reduction with optically active Grignard reagents .
Physical and Chemical Properties Analysis
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a solid substance. It has a refractive index of n20/D 1.489 (lit.), a boiling point of 180-183 °C (lit.), a melting point of 24-26 °C (lit.), and a density of 1.398 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
In the realm of organic synthesis, this compound has been a focal point in studies aimed at developing efficient catalytic processes. One notable application is in the platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, where electron-withdrawing and electron-releasing groups significantly affect the rate and enantioselectivity of reactions. This approach has achieved high enantioselectivity, underscoring the compound's utility in synthesizing enantiomerically pure products, essential for pharmaceutical applications (Arx, Mallát, & Baiker, 2001).
Material Science
In material science, 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone derivatives have been investigated for their role in manufacturing advanced materials. For instance, research on trifluoroacetophenone derivatives for fabricating membranes of sulfate- and carbonate-selective electrodes has shown that certain derivatives serve as excellent neutral carriers. This application is pivotal for developing selective ion sensors, which have broad implications in environmental monitoring and industrial processes (Matveichuk, 2019).
Environmental Chemistry
Furthermore, the compound's derivatives have found applications in environmental chemistry, particularly in the synthesis of environmentally friendly polymers. A novel polymerization method using trifluoroacetophenone as a catalyst for the epoxidation of alkenes represents a green and efficient approach to synthesizing polymers with potential applications in various industries, from automotive to packaging, due to their high performance and reduced environmental impact (Limnios & Kokotos, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBSFYVEKYGCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374018 |
Source


|
| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-13-4 |
Source


|
| Record name | 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














